molecular formula C17H15ClN2O3S B2831134 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine CAS No. 403847-02-9

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2831134
CAS No.: 403847-02-9
M. Wt: 362.83
InChI Key: KPNRBTSRBHAXHE-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a methyl group, and an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazol ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced through a sulfonylation reaction, often using chlorosulfonic acid or similar reagents

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced oxazol derivatives.

  • Substitution: Generation of various substituted oxazol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile reagent in organic synthesis.

Biology: In biological research, 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the oxazol ring can participate in electrophilic aromatic substitution. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)aniline

  • N-Methyl-2-(p-tolyl)oxazole

  • 4-Chlorophenylsulfonyl chloride

Uniqueness: 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine stands out due to its combination of functional groups and structural complexity. This unique combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-3-5-12(6-4-11)15-20-17(16(19-2)23-15)24(21,22)14-9-7-13(18)8-10-14/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNRBTSRBHAXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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